molecular formula C30H29N3O9S B13775017 2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate CAS No. 79641-13-7

2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate

Cat. No.: B13775017
CAS No.: 79641-13-7
M. Wt: 607.6 g/mol
InChI Key: QIBSZZKCSWFZAT-UHFFFAOYSA-N
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Description

2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate typically involves a multi-step process The initial step often includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pH, and reaction time, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, protein modification, and signal transduction interference.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate
  • 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl benzoate
  • 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl propionate

Uniqueness

The uniqueness of 2-[[[4-[2-[N-(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthyl]azo]-2-methoxyphenyl]sulfonyl]ethyl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

79641-13-7

Molecular Formula

C30H29N3O9S

Molecular Weight

607.6 g/mol

IUPAC Name

2-[4-[[2-[(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthalen-1-yl]diazenyl]-2-methoxyphenyl]sulfonylethyl acetate

InChI

InChI=1S/C30H29N3O9S/c1-18(34)42-13-14-43(37,38)27-12-9-20(16-26(27)41-4)32-33-29-22-8-6-5-7-19(22)15-24(35)28(29)30(36)31-23-17-21(39-2)10-11-25(23)40-3/h5-12,15-17,35H,13-14H2,1-4H3,(H,31,36)

InChI Key

QIBSZZKCSWFZAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCS(=O)(=O)C1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)O)C(=O)NC4=C(C=CC(=C4)OC)OC)OC

Origin of Product

United States

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